molecular formula C23H19ClN2O3S2 B2362857 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941901-22-0

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2362857
CAS No.: 941901-22-0
M. Wt: 470.99
InChI Key: ZGKKTZXVVHCDAN-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the phenyl group: The benzo[d]thiazole derivative can be further reacted with a halogenated phenyl compound under palladium-catalyzed cross-coupling conditions.

    Sulfonylation: The resulting intermediate can be sulfonylated using a sulfonyl chloride derivative in the presence of a base.

    Amidation: Finally, the sulfonylated intermediate can be reacted with a butanamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylphenyl)sulfonyl)butanamide
  • N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKKTZXVVHCDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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